Fructose-histidine
Overview
Description
Fructose-histidine is a compound that is formed through the Maillard reaction of fructose and histidine . Fructose and its polysaccharides are widely found in fruits and vegetables, and the Maillard reaction of fructose affects food quality .
Synthesis Analysis
The synthesis of fructose-histidine involves the Maillard reaction, which is a series of continuous and complex reactions starting with the condensation of carbonyl compounds (usually reducing sugars) and amino compounds (such as proteins, peptides, and amino acids) .
Molecular Structure Analysis
The molecular formula of fructose-histidine is C12H19N3O7 . The molecular weight is 317.30 g/mol . The exact mass and monoisotopic mass are both 317.12229995 g/mol .
Chemical Reactions Analysis
The Maillard reaction of fructose and histidine involves several stages. Increasing the temperature and reactant concentration promotes the condensation reaction of fructose and amino acid in the early stage, the formation of intermediate products with ultraviolet absorption and fluorescence in the intermediate stage, and the formation of pigment in the final stage .
Physical And Chemical Properties Analysis
Fructose-histidine has several physical and chemical properties. It has a molecular weight of 317.30 g/mol . It has a topological polar surface area of 176 Ų . It has a hydrogen bond donor count of 7 and a hydrogen bond acceptor count of 9 .
Scientific Research Applications
Maillard Reaction Study
Fructose-Histidine is used in the study of the Maillard reaction . The Maillard reaction is a series of continuous and complex reactions starting with the condensation of carbonyl compounds (usually reducing sugars) and amino compounds (such as proteins, peptides, and amino acids), which generates various products . The reaction process is characterized using fluorescence spectroscopy and ultraviolet spectroscopy .
Food Quality Improvement
The Maillard reaction of fructose affects food quality . This reaction is studied using a fructose–histidine model system . The effects of temperature, initial reactant concentration, initial fructose concentration, initial histidine concentration, and initial pH value on the different stages of the Maillard reaction are studied .
Antioxidant Activity
The 1,1-diphenyl-2-picrylhydrazyl (DPPH) scavenging rate of the Maillard reaction products increases with increasing temperature, reactant concentration, and initial pH value . This indicates that the products of the Maillard reaction involving fructose and histidine have antioxidant activity .
Metabolic Syndrome Improvement
In humans, dietary histidine may be associated with factors that improve metabolic syndrome .
Neuroprotection
In rats, histidine supplementation provides neuroprotection at an early stage and could protect against epileptic seizures .
Anti-Oxidant Effects in Chickens
In chickens, histidine is particularly important as a limiting factor for carnosine synthesis, which has strong anti-oxidant effects .
Prevention of Cataracts in Fish
In fish, dietary histidine may be one of the most important factors in preventing cataracts .
Milk Protein Synthesis in Ruminants
In ruminants, histidine is a limiting factor for milk protein synthesis and could be the first limiting AA for growth .
Future Directions
Future research could focus on the effects of fructose-histidine on various health conditions. For example, studies could investigate the effects of fructose-histidine on neurological disorders, atopic dermatitis, metabolic syndrome, diabetes, uraemic anaemia, ulcers, inflammatory bowel diseases, malignancies, and muscle performance during strenuous exercise .
Mechanism of Action
Target of Action
Fructose-histidine (FruHis) primarily targets pyruvate kinases and histidine kinases . Pyruvate kinases play a key role in controlling the metabolic flux and ATP production . Histidine kinases are involved in many signal transduction cascades in bacteria, yeast, and higher plants .
Mode of Action
FruHis interacts with its targets through a series of biochemical reactions known as the Maillard reaction . This reaction begins with the condensation of fructose and histidine, leading to various intermediate and final products . The Maillard reaction of FruHis affects food quality and is characterized using fluorescence spectroscopy and ultraviolet spectroscopy .
Biochemical Pathways
FruHis affects several biochemical pathways. Fructose is converted to fructose 6-phosphate by fructokinase, then to glyceraldehyde via aldolase B, and finally to glyceraldehyde 3-phosphate by triose kinase . Additionally, fructose induces hepatic lipogenic enzymes, including pyruvate kinase, NADP+ -dependent malate dehydrogenase, citrate lyase, acetyl CoA carboxylase, fatty acid synthase, and pyruvate dehydrogenase .
Result of Action
The Maillard reaction of FruHis results in the formation of intermediate products with ultraviolet absorption and fluorescence, and the formation of pigment in the final stage . The reaction also leads to the production of 5-hydroxymethylfurfural (5-HMF), organic acids, dicarbonyl compounds, nitrogen-containing heterocycles, and macromolecular pigments (melanoidins) .
Action Environment
The action of FruHis is influenced by several environmental factors such as temperature, reactant concentration, and pH value . Increasing the temperature and reactant concentration promotes the condensation reaction of fructose and amino acid in the early stage, the formation of intermediate products in the intermediate stage, and the formation of pigment in the final stage .
properties
IUPAC Name |
(2S)-3-(1H-imidazol-5-yl)-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O7/c16-4-9(18)11(20)10(19)8(17)3-14-7(12(21)22)1-6-2-13-5-15-6/h2,5,7,9-11,14,16,18-20H,1,3-4H2,(H,13,15)(H,21,22)/t7-,9+,10+,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVIFAPVCHKNHF-AYHFEMFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)NCC(=O)C(C(C(CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O7 | |
Record name | D-Fructose-L-histidine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/D-Fructose-L-histidine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501315900 | |
Record name | Fructose-histidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501315900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fructose-histidine | |
CAS RN |
25020-13-7 | |
Record name | Fructose-histidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25020-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fructose-histidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501315900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.